

An In-Depth Technical Guide to 2-(Methoxycarbonyl)-6-nitrobenzoic Acid

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Compound of Interest

Compound Name: 2-(Methoxycarbonyl)-6-nitrobenzoic acid

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This technical guide provides a comprehensive overview of **2-(Methoxycarbonyl)-6-nitrobenzoic acid**, a polysubstituted aromatic compound with significant potential as a specialized building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and analytical methodologies.

Physicochemical and Structural Data

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a unique molecule featuring a carboxylic acid, an ester, and a nitro group on a single benzene ring. This combination of functional groups provides multiple sites for chemical modification, making it a versatile intermediate for synthesizing more complex molecules, such as nitrogen-containing heterocycles.^[1]

Quantitative Data Summary

Property	Value
Molecular Formula	C ₉ H ₇ NO ₆ [1][2][3]
Molecular Weight	225.16 g/mol [1][2]
CAS Number	21606-04-2[1][2]
Appearance	White to off-white powder or crystals[1]
Melting Point	160.0 to 164.0 °C[1]
Purity	>98.0% (GC)

A crystallographic study has provided insight into its three-dimensional structure, revealing significant twisting of the functional groups out of the benzene ring's plane due to steric hindrance. The dihedral angles between the benzene ring and its substituents are 29.99° for the nitro group, 67.09° for the carboxy group, and 32.48° for the methoxycarbonyl group.[1][4]

Experimental Protocols

1. Synthesis via Regioselective Mono-esterification

A logical retrosynthetic analysis identifies 3-nitrophthalic anhydride as the most direct precursor for **2-(methoxycarbonyl)-6-nitrobenzoic acid**. [1] The synthesis involves a regioselective mono-esterification of this precursor.

Protocol:

- Dissolve 3-nitrophthalic anhydride in anhydrous methanol (50 ml).
- Stir the mixture at room temperature for 2 hours.
- Carefully add 1 ml of concentrated sulfuric acid to the mixture.
- Reflux the mixture for 24 hours.
- After cooling, filter the solution. The resulting solid is dimethyl 3-nitrophthalate.

- Concentrate the filtrate and purify it using silica gel chromatography with a mobile phase of n-hexane:acetone (1:3).
- Collect the title compound from the mobile phase.[\[5\]](#)

2. Analytical Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of benzoic acid derivatives and can be adapted for **2-(methoxycarbonyl)-6-nitrobenzoic acid** for routine quality control and stability testing.[\[6\]](#)

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier like phosphoric acid to ensure the carboxylic acid is in its protonated form.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the compound's UV spectrum.
- Standard Preparation:
 - Accurately weigh and dissolve approximately 25 mg of a **2-(methoxycarbonyl)-6-nitrobenzoic acid** reference standard in a 50 mL volumetric flask using the mobile phase as a diluent to create a stock solution.
 - Prepare a series of working standards by further diluting the stock solution to create a calibration curve.[\[6\]](#)
- Sample Preparation:
 - Accurately weigh the sample containing the analyte.

- Dissolve it in the diluent in a volumetric flask, using sonication if necessary to ensure complete dissolution.
- Dilute to the mark to achieve a concentration within the calibration range.^[6]
- Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

For higher sensitivity and specificity, particularly in complex matrices like biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a superior alternative.

^[6]^[7]^[8]

Visualizations

Retrosynthetic Analysis Workflow

The following diagram illustrates the logical disconnection approach for the synthesis of **2-(Methoxycarbonyl)-6-nitrobenzoic acid**, starting from the target molecule and working backward to simpler, commercially available precursors.

2-(Methoxycarbonyl)-6-nitrobenzoic acid

C-O disconnection (Esterification)

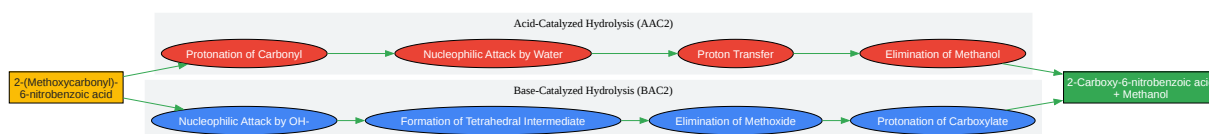
3-Nitrophthalic Anhydride

Dehydration

3-Nitrophthalic Acid

Nitration

Phthalic Anhydride

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